2-(4-Tert-butylphenyl)ethanethiol
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Overview
Description
2-(4-Tert-butylphenyl)ethanethiol is an organic compound characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenyl ring substituted with a tert-butyl group at the para position. This compound is known for its distinct odor and is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)ethanethiol typically involves the reaction of 4-tert-butylbenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The general reaction scheme is as follows:
Reaction with Thiourea: 4-tert-butylbenzyl chloride reacts with thiourea to form an intermediate isothiuronium salt.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The choice of solvents and reaction conditions is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Reduction: Sulfides (R-S-R’).
Substitution: Various substituted thiol derivatives depending on the reactants used.
Scientific Research Applications
2-(4-Tert-butylphenyl)ethanethiol finds applications in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)ethanethiol involves its interaction with various molecular targets, primarily through the thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in protein function and enzyme activity. The compound’s antioxidant properties are attributed to its ability to neutralize free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A phenolic compound with antioxidant properties.
Bis(2,4-di-tert-butylphenyl)phosphate: A phosphite antioxidant used in polymer processing.
Thiols (Mercaptans): Compounds containing the -SH group, known for their reactivity and distinct odors.
Uniqueness
2-(4-Tert-butylphenyl)ethanethiol is unique due to the presence of both a bulky tert-butyl group and a reactive thiol group. This combination imparts specific steric and electronic properties, making it valuable in selective chemical reactions and applications where both stability and reactivity are required.
Biological Activity
2-(4-Tert-butylphenyl)ethanethiol, a compound characterized by a thiol functional group attached to a tert-butyl substituted phenyl moiety, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₈S
- Molecular Weight : 198.34 g/mol
This compound's structure contributes to its unique reactivity and interaction with biological systems, particularly through the thiol group, which can form covalent bonds with various biological targets.
Antioxidant Properties
This compound exhibits significant antioxidant activity , which is attributed to its ability to neutralize free radicals and reduce oxidative stress. The thiol group plays a crucial role in this mechanism by donating electrons to reactive oxygen species (ROS), thereby preventing cellular damage associated with oxidative stress.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties . Preliminary studies suggest that it can inhibit the growth of various bacterial strains. The mechanism is likely related to the disruption of bacterial cell membranes or interference with metabolic pathways due to the reactivity of the thiol group.
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects . It has been shown to protect neuronal cells from damage induced by oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
The biological activity of this compound primarily involves:
- Covalent Bond Formation : The thiol group can react with electrophilic centers in proteins and enzymes, leading to modifications that alter their function.
- Free Radical Scavenging : The compound's ability to donate electrons helps neutralize ROS, reducing oxidative damage in cells .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antioxidant | Neutralizes free radicals; reduces oxidative stress | |
Antimicrobial | Inhibits growth of various bacterial strains | |
Neuroprotective | Protects neuronal cells from oxidative damage |
Case Study: Neuroprotection in Cellular Models
In a study evaluating the neuroprotective effects of this compound, neuronal cell cultures exposed to oxidative stress were treated with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell death and preservation of mitochondrial function, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
Case Study: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) indicating its potential as a lead compound for developing new antimicrobial agents.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7,13H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVJTGRNASDBPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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